APY0201

Übersicht

Beschreibung

APY0201 is a highly specific and potent inhibitor of phosphatidylinositol 3-phosphate 5-kinase (PIKfyve). This enzyme plays a crucial role in the conversion of phosphatidylinositol 3-phosphate to phosphatidylinositol 3,5-bisphosphate, which is essential for various cellular processes including membrane trafficking, endosomal transport, and lysosomal function .

Wissenschaftliche Forschungsanwendungen

APY0201 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the role of PIKfyve in various cellular processes.

Biology: Investigated for its effects on cellular autophagy and lysosomal function.

Medicine: Explored as a potential therapeutic agent for diseases such as cancer and inflammatory disorders.

Industry: Used in the development of new drugs and therapeutic strategies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of APY0201 involves the formation of a pyrazolo[1,5-a]pyrimidine core structure, followed by the introduction of a morpholine ring and a pyridine moiety. The key steps include:

- Formation of the pyrazolo[1,5-a]pyrimidine core.

- Introduction of the morpholine ring.

- Addition of the pyridine moiety.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Optimization of reaction conditions such as temperature, solvent, and catalysts.

- Purification steps including crystallization and chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: APY0201 unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Umfasst die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.

Substitution: Umfasst den Ersatz einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion zur Bildung von desoxygenierten Verbindungen führen kann .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als chemische Sonde verwendet, um die Rolle von PIKfyve in verschiedenen zellulären Prozessen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Autophagie und lysosomale Funktion.

Medizin: Als potenzieller Therapeutikum für Krankheiten wie Krebs und Entzündungsstörungen erforscht.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität von PIKfyve, wodurch die Umwandlung von Phosphatidylinositol-3-Phosphat in Phosphatidylinositol-3,5-Bisphosphat blockiert wird. Diese Hemmung stört verschiedene zelluläre Prozesse, einschließlich Membrantransport, endosomalen Transport und lysosomale Funktion. Die beteiligten molekularen Ziele und Pfade umfassen den lysosomalen Pfad und den Transkriptionsfaktor EB, der ein Hauptregulator der lysosomalen Biogenese und Autophagie ist .

Ähnliche Verbindungen:

Apilimod: Ein weiterer PIKfyve-Inhibitor mit ähnlicher inhibitorischer Aktivität, jedoch unterschiedlichen Selektivitätsprofilen.

PIK-001: Ein neuartiger niedermolekularer Inhibitor von PIKfyve mit hoher Potenz und Selektivität.

Vergleich:

This compound vs. Apilimod: this compound zeigt eine höhere Selektivität für PIKfyve und weniger Off-Target-Aktivität im Vergleich zu Apilimod.

This compound vs. PIK-001: Beide Verbindungen zeigen eine potente PIKfyve-Hemmung, aber this compound hat sich gezeigt, dass es in verschiedenen Forschungsbereichen breitere Anwendungen hat

This compound zeichnet sich durch seine hohe Spezifität und Potenz aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen macht.

Wirkmechanismus

APY0201 exerts its effects by inhibiting the activity of PIKfyve, thereby blocking the conversion of phosphatidylinositol 3-phosphate to phosphatidylinositol 3,5-bisphosphate. This inhibition disrupts various cellular processes including membrane trafficking, endosomal transport, and lysosomal function. The molecular targets and pathways involved include the lysosomal pathway and the transcription factor EB, which is a master regulator of lysosomal biogenesis and autophagy .

Vergleich Mit ähnlichen Verbindungen

Apilimod: Another PIKfyve inhibitor with similar inhibitory activity but different selectivity profiles.

PIK-001: A novel small molecule inhibitor of PIKfyve with high potency and selectivity.

Comparison:

APY0201 vs. Apilimod: this compound demonstrates higher selectivity for PIKfyve and less off-target activity compared to apilimod.

This compound vs. PIK-001: Both compounds exhibit potent PIKfyve inhibition, but this compound has been shown to have broader applications in various research fields

This compound stands out due to its high specificity and potency, making it a valuable tool in scientific research and potential therapeutic applications.

Eigenschaften

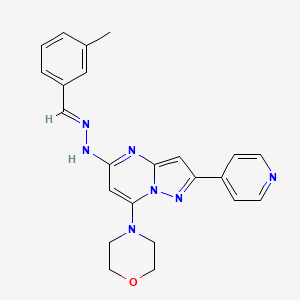

IUPAC Name |

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZQYGBLRIKROZ-PCLIKHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

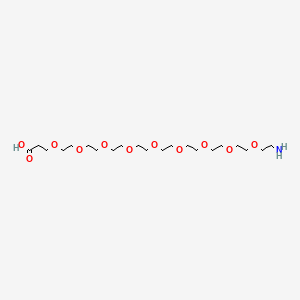

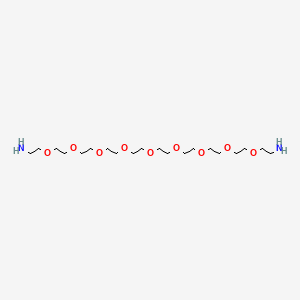

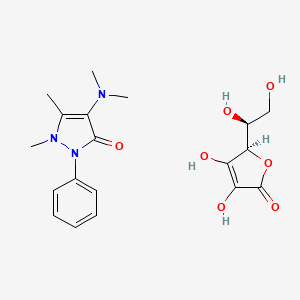

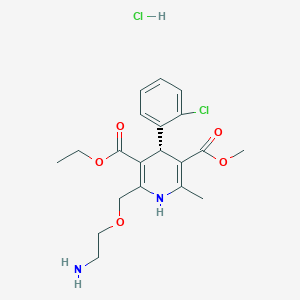

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of APY0201?

A1: this compound functions as an inhibitor of PIKfyve kinase. [, , ] This kinase plays a critical role in the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a phospholipid crucial for proper endosome and lysosome function. By inhibiting PIKfyve, this compound disrupts the trafficking and degradation processes within cells, ultimately impacting autophagy. [, ]

Q2: How does this compound's inhibition of PIKfyve translate to anti-cancer effects?

A2: Studies have shown that this compound exhibits anti-cancer effects, particularly in gastric cancer and multiple myeloma. [, ] By disrupting autophagy, this compound hinders the ability of cancer cells to recycle cellular components and maintain their rapid growth. This disruption leads to the accumulation of autophagosomes, ultimately contributing to cancer cell death. [, ] Additionally, this compound has been observed to induce cell cycle arrest in the G1/S phase, further suppressing cancer cell proliferation. []

Q3: What are the structural characteristics of this compound?

A3: While the provided research excerpts primarily focus on the biological activity of this compound, its full chemical name is provided: (E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine. Further details on its molecular formula, weight, and spectroscopic data would require consultation of additional resources beyond the provided excerpts.

Q4: How does this compound compare to other PIKfyve inhibitors in terms of potency?

A4: Research indicates that this compound demonstrates superior potency compared to other PIKfyve inhibitors such as YM201636 and apilimod. [] This enhanced potency is evidenced by its lower half-maximal effective concentration (EC50) values in multiple myeloma cell lines. [] This finding suggests that this compound might be a more effective therapeutic option for targeting PIKfyve in certain cancers.

Q5: Are there any predictive biomarkers for this compound sensitivity?

A5: Research suggests a potential link between this compound sensitivity and the levels of Transcription Factor EB (TFEB). [, ] Elevated TFEB levels, often associated with increased autophagic flux, were observed in multiple myeloma samples sensitive to this compound. [] This correlation suggests that TFEB levels could potentially serve as a predictive biomarker for identifying patients who might benefit from this compound treatment.

Q6: What are the potential implications of this compound's activity in clear cell renal cell carcinoma (ccRCC)?

A6: Recent research suggests that this compound, along with other PIKfyve inhibitors, shows promise in treating ccRCC, particularly in cases with a loss of the von Hippel-Lindau (VHL) tumor suppressor gene. [] This finding indicates a potential therapeutic avenue for this specific subtype of kidney cancer.

Q7: Are there any known limitations or challenges associated with this compound?

A7: While this compound shows promise, further research is crucial to address potential challenges. This includes investigating potential long-term effects, toxicity profiles, and any potential resistance mechanisms that might emerge. [] Additionally, developing strategies to enhance its delivery to target tissues and mitigate potential side effects will be crucial for its successful clinical translation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.